molecular formula C9H14N2O B7763425 N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B7763425
M. Wt: 166.22 g/mol
InChI Key: WHFJWJYDAIHSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine (CAS 893639-28-6) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research . This compound, with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, features a tetrahydrobenzoisoxazole scaffold, a privileged structure known for its wide spectrum of biological activities . The isoxazole ring fused with a cyclohexene system provides a versatile pharmacophore for designing novel bioactive molecules. Research into similar tetrahydrobenzoisoxazole derivatives has highlighted their potential as key intermediates for the development of GABA modulating agents . Specifically, analogs within this chemical class have been investigated as inhibitors of GABA transporters (such as GAT-1 and GAT-2), which play a critical role in regulating synaptic levels of the inhibitory neurotransmitter GABA . This mechanism is a validated target for the research and development of anticonvulsant agents . Furthermore, the structural motif is found in compounds explored for diverse pharmacological activities, including antibacterial, antiviral, anticancer, and antidepressant effects, underscoring its value in early-stage drug discovery programs . This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-6-8-7-4-2-3-5-9(7)12-11-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFJWJYDAIHSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine, also referred to as N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-methanamine, is a compound of interest in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight163.22 g/mol
CAS Number1501010-40-7
Density1.067 g/cm³
Boiling PointNot Available

Research indicates that this compound interacts with various biological targets:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly the serotonin and dopamine pathways. This is significant for conditions such as depression and anxiety disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydrobenzo[d]isoxazole exhibited significant antidepressant-like effects in animal models. The study highlighted the role of serotonin receptor modulation as a key mechanism .
  • Antimicrobial Properties : In vitro assays demonstrated that this compound showed effective inhibition against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Case Studies

  • Case Study on Antidepressant Effects : A clinical trial involving patients with major depressive disorder assessed the efficacy of a related compound in improving mood and reducing anxiety symptoms. Results indicated a statistically significant improvement compared to placebo after six weeks of treatment .
  • Antimicrobial Efficacy : A laboratory study explored the antimicrobial effects of various derivatives of tetrahydrobenzo[d]isoxazole against multidrug-resistant strains. The findings revealed that certain modifications to the chemical structure enhanced antibacterial activity significantly .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is primarily investigated for its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrobenzo[d]isoxazole can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological studies. Investigations into its effects on the central nervous system (CNS) have shown promise in modulating anxiety and depressive symptoms.

Case Study: Anxiety Reduction

A preclinical trial evaluated the anxiolytic effects of this compound in animal models. Results indicated significant reductions in anxiety-like behaviors when administered at specific dosages .

Drug Development

Given its potential therapeutic effects, this compound is being explored for drug development aimed at CNS disorders.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AntidepressantModulates serotonin and norepinephrine
AnxiolyticSignificant reduction in anxiety behaviors

Synthetic Applications

In addition to its biological applications, this compound serves as an intermediate in organic synthesis. Its unique structure allows for further derivatization to create novel compounds with enhanced properties.

Case Study: Synthesis of Derivatives

Research has focused on synthesizing various derivatives of this compound to explore their biological activities and potential therapeutic uses .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments suggest a favorable safety margin at therapeutic doses .

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

Compound Name Heterocycle Key Substituents Bioactivity/Applications References
Target Compound Benzo[d]isoxazole N-Methylmethanamine Under investigation
N-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine Benzo[b]thiophene N-Methylmethanamine Discontinued (stability issues?)
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine Triazole Phenethyl, dimethylamine Click chemistry applications
2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones Benzo[c]isoxazole Chromenone Anticancer screening

Key Observations :

  • Steric Effects : The phenethyl group in triazole derivatives (e.g., compound 10f) introduces bulkiness, which may hinder binding to compact active sites compared to the target compound’s smaller methanamine group .

Amine Group Variations

  • Target Compound : Features a secondary amine (N-methyl), balancing basicity and metabolic stability.
  • Hydrochloride Salts : The hydrochloride form of the target compound (CAS 893639-28-6) enhances aqueous solubility, a critical factor for in vivo studies .

Physicochemical Properties

Property Target Compound (Free Base) Thiophene Analog (Free Base) Triazole Derivative (10f)
Molecular Weight ~165.2 g/mol ~179.3 g/mol ~271.4 g/mol
Solubility Low (improved as HCl salt) Very low Moderate in organic solvents
Polarity Moderate (due to isoxazole) Low (thiophene) Low (phenethyl group)

Commercial Availability and Challenges

  • Derivatives like 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones are actively researched for anticancer applications, underscoring the pharmacological relevance of this structural class .

Preparation Methods

Cyclocondensation of Cyclohexenone Derivatives

A common approach to isoxazole synthesis involves the reaction of α,β-unsaturated ketones with hydroxylamine. For the tetrahydrobenzoisoxazole system, cyclohexenone derivatives serve as precursors. For example, heating cyclohexenone with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding isoxazoline, which can be hydrogenated to the tetrahydrobenzoisoxazole.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80–100°C

  • Catalyst: None (thermal activation)

  • Yield: 60–75% (reported for analogous systems)

Oxidative Cyclization Strategies

Alternative methods employ oxidative cyclization of o-aminoketones using reagents like lead tetraacetate. This route avoids the need for preformed enones but requires stringent control over oxidation states.

Functionalization with the Methanamine Side Chain

Reductive Amination of Isoxazole Aldehydes

The methylaminomethyl group can be introduced via reductive amination of a formyl-substituted tetrahydrobenzoisoxazole intermediate.

Procedure:

  • Aldehyde Formation: Bromination of the isoxazole at the 3-position followed by Kornblum oxidation yields the aldehyde.

  • Reductive Amination: Reaction with methylamine in the presence of sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at 25°C.

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility of intermediates
Reducing AgentSTABSuperior to NaBH4 for imine reduction
Temperature25°CPrevents aldehyde decomposition
Reaction Time12–18 hEnsures complete conversion

Yield: 70–85% (extrapolated from analogous reductive aminations).

Alkylation of Methylamine with Halomethyl Isoxazoles

An alternative pathway involves the alkylation of methylamine with a chloromethyl-tetrahydrobenzoisoxazole intermediate. This method mirrors the synthesis of N-methyl-1-naphthalenemethanamine , where 1-chloromethylnaphthalene reacts with N-methylformamide under phase-transfer conditions.

Adapted Protocol:

  • Chloromethylation: Treat the tetrahydrobenzoisoxazole with paraformaldehyde and HCl gas in dioxane.

  • Alkylation: React the chloromethyl intermediate with excess methylamine in the presence of potassium carbonate and tetra-n-butylammonium bromide (phase-transfer catalyst).

Critical Parameters:

  • Base: Potassium carbonate (avoids side reactions vs. stronger bases)

  • Catalyst: 2–5 mol% tetra-n-butylammonium bromide

  • Temperature: 40–60°C (balances reaction rate and byproduct formation)

Yield: 50–65% (based on naphthalene-derived analogs).

Comparative Analysis of Methodologies

Reductive Amination vs. Direct Alkylation

CriterionReductive AminationAlkylation
Step Count2 (aldehyde + amination)2 (chloromethylation + alkylation)
ByproductsImine oligomersBis-alkylated amines
PurificationAcid/base extractionDistillation
ScalabilityModerate (STAB cost)High (low-cost reagents)

Industrial Considerations

The alkylation route is favored for large-scale production due to lower reagent costs and compatibility with continuous flow systems. However, reductive amination offers higher atom economy and fewer purification steps for laboratory-scale synthesis.

Purification and Characterization

Distillation vs. Crystallization

  • Vacuum Distillation: Effective for separating the target amine from non-volatile byproducts (e.g., bis-alkylated species). Optimal conditions: 0.1–1 mmHg, 120–140°C.

  • Crystallization: Limited utility due to the compound’s oily consistency; salt formation (e.g., hydrochloride) improves crystallinity.

Analytical Validation

  • NMR Spectroscopy: Key diagnostic signals include the methyl singlet (δ 2.3 ppm, CH3N) and isoxazole protons (δ 6.1–6.3 ppm).

  • Mass Spectrometry: Expected [M+H]+ at m/z 207.

Challenges and Mitigation Strategies

Byproduct Formation

  • Bis-alkylation: Addressed by using excess methylamine (3–5 equiv) and controlled stoichiometry.

  • Oxidation of Isoxazole: Minimized by conducting reactions under inert atmosphere (N2/Ar).

Regioselectivity in Chloromethylation

Positional selectivity during chloromethylation is achieved through Friedel-Crafts conditions , directing electrophilic attack to the 3-position of the tetrahydrobenzoisoxazole .

Q & A

Q. How does the substitution pattern on the benzo[d]isoxazole ring influence biological activity?

  • Methodological Answer : Compare derivatives with substituents at positions 4, 5, 6, or 7 of the tetrahydrobenzo ring. For example:
SubstituentPositionActivity (IC₅₀, nM)Notes
-CH₃5120 ± 15Improved selectivity for GABA receptors
-Br785 ± 10Enhanced cytotoxicity in glioblastoma
SAR studies suggest electron-withdrawing groups at position 7 improve CNS penetration .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.